molecular formula C10H8F3NO3 B377660 Methyl 4-[(trifluoroacetyl)amino]benzoate CAS No. 304646-56-8

Methyl 4-[(trifluoroacetyl)amino]benzoate

Cat. No.: B377660
CAS No.: 304646-56-8
M. Wt: 247.17g/mol
InChI Key: MDDVOSSRTNAXHJ-UHFFFAOYSA-N
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Description

Methyl 4-[(trifluoroacetyl)amino]benzoate is an organic compound with the molecular formula C10H8F3NO3 and a molar mass of 247.17 g/mol . This compound is characterized by the presence of a trifluoroacetyl group attached to an amino group, which is further connected to a benzoate ester. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 4-[(trifluoroacetyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with trifluoroacetic anhydride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-[(trifluoroacetyl)amino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[(trifluoroacetyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(trifluoroacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Methyl 4-[(trifluoroacetyl)amino]benzoate can be compared with other similar compounds, such as:

    Methyl 4-aminobenzoate: Lacks the trifluoroacetyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoroacetyl group, leading to variations in reactivity and applications.

    Trifluoroacetic anhydride: Used as a reagent in the synthesis of this compound, but has different chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c1-17-8(15)6-2-4-7(5-3-6)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDVOSSRTNAXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

step b To a solution of 120 (4.29 g, 18.40 mmol) in MeOH (50 mL) and toluene (75 mL) was added dropwise trimethylsilyldiazomethane (15.64 mL, 31.3 mmol) until the yellow color persisted. The resulting solution was stirred for 30 min then the reaction was quenched with several drops of HOAc until the yellow color disappeared. The solvents were evaporated to afford methyl 4-(2,2,2-trifluoro-acetylamino)-benzoate (122) which was used in the next reaction without further purification.
Name
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
15.64 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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